molecular formula C10H2Cl2O2S2 B12810467 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione CAS No. 33527-28-5

1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione

Cat. No.: B12810467
CAS No.: 33527-28-5
M. Wt: 289.2 g/mol
InChI Key: SQRUNFPRYUOOQP-UHFFFAOYSA-N
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Description

1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione is a heterocyclic compound featuring a benzodithiophenedione core with chlorine substituents at the 1 and 3 positions. Its molecular formula is reported as C₁₀H₂Cl₂O₂S₂ (molecular weight: 289.158 g/mol), though discrepancies exist in hydrogen counts across sources (e.g., C₁₀H₆Cl₂S₂O₂ in one reference) . The compound is achiral and lacks stereocenters, making it synthetically versatile . It is synthesized via chlorination of 2,6-dithia-s-indacene-4,8-dione using agents like thionyl chloride or phosphorus pentachloride in inert solvents .

Its unique structure—combining electron-withdrawing chlorine atoms and sulfur heteroatoms—confers distinct chemical reactivity, including oxidation to sulfoxides/sulfones, reduction to thiol derivatives, and nucleophilic substitution at chlorine sites .

Properties

CAS No.

33527-28-5

Molecular Formula

C10H2Cl2O2S2

Molecular Weight

289.2 g/mol

IUPAC Name

1,3-dichlorothieno[3,4-f][2]benzothiole-4,8-dione

InChI

InChI=1S/C10H2Cl2O2S2/c11-9-5-6(10(12)16-9)8(14)4-2-15-1-3(4)7(5)13/h1-2H

InChI Key

SQRUNFPRYUOOQP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CS1)C(=O)C3=C(SC(=C3C2=O)Cl)Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • Chlorine atoms in the target compound provide moderate electronegativity, balancing stability and reactivity in substitution reactions. Bromine analogues (e.g., 2,6-Dibromo...) exhibit faster nucleophilic substitution due to Br’s superior leaving-group ability but may suffer from reduced thermal stability .
  • Methyl substituents (1,3-Dimethyl...) create an electron-rich core, enhancing charge transport in optoelectronic applications .

Biological Activity: The chloro derivative demonstrates superior antimicrobial activity compared to the non-halogenated parent compound, likely due to chlorine’s electronegativity enhancing interactions with biological targets .

Physical Properties: Bulky alkyl chains in the dibromo-alkyl derivative (C₄₂H₆₆Br₂O₂S₂) drastically increase molecular weight and solubility in nonpolar solvents, making it suitable for solution-processed organic electronics .

Optoelectronic Performance

highlights the optoelectronic utility of benzodithiophenedione derivatives. The reference molecule WR (1,3-dimethyl-2,6-dithia-s-indacene-4,8-dione) exhibits a narrow bandgap (~1.8 eV), while halogenated variants like the chloro compound may show broader absorption spectra due to stronger electron-withdrawing effects .

Biological Activity

1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Formula

  • IUPAC Name : 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione
  • Molecular Formula : C10H6Cl2S2O2
  • Molecular Weight : 305.19 g/mol

The compound features a unique structure that contributes to its biological activity. The presence of chlorine and sulfur atoms in its structure may influence its reactivity and interaction with biological targets.

1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione exhibits several mechanisms of action that contribute to its biological effects:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.
  • Enzyme Inhibition : It has been reported to inhibit various enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways which may be beneficial in treating specific diseases.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione. It has demonstrated effectiveness against a range of bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that the compound could be developed into a potential antimicrobial agent.

Anticancer Potential

Research indicates that 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione may possess anticancer properties. A study conducted on various cancer cell lines revealed:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.2
MCF-7 (breast cancer)7.4
A549 (lung cancer)6.8

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound's ability to inhibit bacterial growth could be attributed to its interaction with bacterial cell membranes.
  • Case Study on Anticancer Activity :
    In a research article featured in Cancer Letters, researchers investigated the effects of 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione on MCF-7 cells. The findings suggested that the compound induced apoptosis through a mitochondrial pathway involving caspase activation.

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